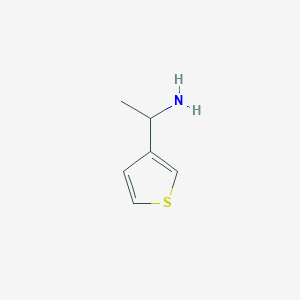

1-(Thiophen-3-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCGQPCMPZULFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557980 | |

| Record name | 1-(Thiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118488-08-7 | |

| Record name | 1-(Thiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophen-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Thiophen-3-yl)ethanamine: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-3-yl)ethanamine is a primary amine featuring a thiophene ring, a sulfur-containing aromatic heterocycle. This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery due to the versatile role of the thiophene moiety as a bioisostere for the phenyl group, offering modified physicochemical properties and metabolic profiles. While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis is accessible through well-established chemical transformations. This guide provides a comprehensive overview of the logical and commonly employed synthetic routes to this compound, including detailed experimental protocols for its racemic and enantioselective preparation.

Synthetic Pathways

The most direct and logical synthetic approach to this compound originates from the commercially available precursor, 3-acetylthiophene. The primary transformation involves the conversion of the ketone functionality to a primary amine. This is typically achieved through reductive amination or the Leuckart reaction.

Reductive Amination of 3-Acetylthiophene

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[1][2] The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding amine.

A general workflow for the reductive amination of 3-acetylthiophene is depicted below:

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative example based on general reductive amination procedures.

Materials:

-

3-Acetylthiophene[3]

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[1]

-

Methanol or another suitable protic solvent

-

Diethyl ether or other suitable extraction solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-acetylthiophene (1 equivalent) in methanol, add a source of ammonia, such as ammonium acetate (10 equivalents) or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), in portions. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench by the slow addition of 2M HCl until the solution is acidic (pH ~2) to destroy the excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

-

Basify the aqueous layer with a concentrated NaOH solution until pH > 10.

-

Extract the product with diethyl ether or another suitable organic solvent (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides an alternative method for the reductive amination of ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[4][5]

Caption: Synthesis of this compound via the Leuckart-Wallach reaction.

Experimental Protocol: Leuckart-Wallach Reaction

This protocol is a representative example based on general Leuckart-Wallach reaction procedures.[4]

Materials:

-

3-Acetylthiophene[3]

-

Ammonium formate or formamide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix 3-acetylthiophene (1 equivalent) with an excess of ammonium formate (3-5 equivalents) or formamide (5-10 equivalents).

-

Heat the mixture to 160-185 °C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, add a 20% solution of HCl to the reaction mixture and reflux for 4-8 hours to hydrolyze the intermediate N-formyl derivative.

-

Cool the solution and wash with diethyl ether to remove any non-basic impurities.

-

Make the aqueous solution strongly alkaline (pH > 12) with a concentrated NaOH solution.

-

Extract the liberated amine with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

Asymmetric Synthesis and Chiral Resolution

For applications in drug development, the enantiomerically pure forms of this compound are often required. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Chiral Resolution

Classical resolution involves the formation of diastereomeric salts using a chiral resolving agent.[6][7] The differing solubilities of these salts allow for their separation by fractional crystallization.

Caption: Workflow for the chiral resolution of this compound.

A common resolving agent for amines is tartaric acid. The general procedure involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing one diastereomeric salt to crystallize, and then liberating the free amine from the separated salt.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. One common approach is the use of chiral auxiliaries, such as tert-butanesulfinamide, in the reductive amination of the ketone.[8][9]

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative example based on the use of Ellman's auxiliary.[9]

Materials:

-

3-Acetylthiophene[3]

-

(R)- or (S)-tert-butanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of 3-acetylthiophene (1 equivalent) and (R)- or (S)-tert-butanesulfinamide (1.05 equivalents) in anhydrous THF, add titanium(IV) ethoxide (2 equivalents).

-

Heat the mixture at reflux for 4-6 hours to form the corresponding tert-butanesulfinyl imine.

-

Cool the reaction mixture to -48 °C.

-

Add sodium borohydride (2 equivalents) in one portion.

-

Stir the reaction at -48 °C for 3 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol.

-

Add a saturated aqueous solution of NaCl and stir for 15 minutes.

-

Filter the mixture through celite and wash the filter cake with ethyl acetate.

-

Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric sulfinamide by column chromatography.

-

Cleave the auxiliary by treating the purified sulfinamide with HCl in methanol to afford the desired enantiomer of this compound hydrochloride.

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Product Form | Reference(s) |

| Reductive Amination | 3-Acetylthiophene | NH₄OAc, NaBH₃CN | Moderate to High | Racemic Amine | [1][2] |

| Leuckart-Wallach Reaction | 3-Acetylthiophene | Ammonium Formate or Formamide, HCl | Moderate | Racemic Amine | [4][5] |

| Chiral Resolution | Racemic Amine | Chiral Acid (e.g., Tartaric Acid) | Variable | Enantiopure Amine | [6][7] |

| Asymmetric Synthesis | 3-Acetylthiophene | (R/S)-tert-butanesulfinamide, Ti(OEt)₄, NaBH₄ | Good | Enantiopure Amine | [8][9] |

Conclusion

While the specific historical discovery of this compound is not prominently documented, its synthesis is readily achievable through established and reliable organic chemistry methodologies. The reductive amination of 3-acetylthiophene stands out as a primary and versatile route for its preparation. For applications requiring enantiopurity, both classical chiral resolution and modern asymmetric synthesis techniques provide effective pathways to the individual (R)- and (S)-enantiomers. This technical guide provides researchers and drug development professionals with a solid foundation for the synthesis and further exploration of this valuable chemical entity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. erowid.org [erowid.org]

- 6. onyxipca.com [onyxipca.com]

- 7. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 9. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 1-(Thiophen-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Thiophen-3-yl)ethanamine, a compound of interest in medicinal chemistry and drug discovery.[1] The document outlines key quantitative data, details relevant experimental protocols for property determination, and includes visualizations to illustrate logical workflows.

Core Physicochemical Data

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for this compound. It is important to note that while some data are based on predictions, others are derived from experimental data of closely related compounds due to the limited availability of direct experimental values for the target molecule.

| Property | Value | Data Type | Reference |

| IUPAC Name | 1-(thiophen-3-yl)ethan-1-amine | - | [1] |

| CAS Number | 118488-08-7 | - | [1] |

| Molecular Formula | C₆H₉NS | - | [1] |

| Molecular Weight | 127.21 g/mol | - | |

| Physical Form | Solid | Experimental | |

| Melting Point | Not available | - | |

| Boiling Point | 200-201 °C at 750 mmHg (for 2-Thiopheneethylamine) | Experimental (Isomer) | [2] |

| pKa (predicted) | ~9-10 (for the conjugate acid) | Predicted | [3][4] |

| LogP (predicted) | 1.7678 | Predicted | [5] |

| Aqueous Solubility | Not available | - |

Note: Some experimental values are for isomeric or closely related structures and should be considered as estimates for this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe standard methodologies for measuring pKa, LogP, and aqueous solubility.

The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a compound at different physiological pH values.

Principle: This method involves the titration of an acidic or basic compound with a standard solution of a base or acid, respectively. The pH of the solution is monitored as a function of the volume of titrant added, and the pKa is determined from the resulting titration curve.

Detailed Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The sample solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution using a calibrated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.

Principle: RP-HPLC can be used to estimate LogP based on the retention time of the compound on a nonpolar stationary phase. A correlation is established between the retention times of a series of reference compounds with known LogP values and their lipophilicity.

Detailed Methodology:

-

System Preparation: An HPLC system equipped with a reverse-phase column (e.g., C18), a UV detector, and a suitable mobile phase (e.g., a mixture of acetonitrile and water) is used.

-

Calibration: A series of standard compounds with a range of known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known LogP values.

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

LogP Calculation: The capacity factor for the test compound is calculated from its retention time. The LogP value is then determined by interpolating from the calibration curve.

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound of interest and then measuring the concentration of the dissolved compound.

Detailed Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The flask is sealed and agitated in a constant temperature shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter.

-

Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the physicochemical characterization of this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

References

Spectroscopic Analysis of 1-(Thiophen-3-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(Thiophen-3-yl)ethanamine, a compound of interest in medicinal chemistry and organic synthesis.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this primary amine, along with standardized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound. It is important to note that while these values are based on established principles of spectroscopy and data from similar compounds, experimental values may vary slightly based on the specific conditions, such as the solvent and instrument used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| -CH(NH₂) | 4.0 - 4.5 | Quartet (q) | ~6.5 | The methine proton is coupled to the adjacent methyl protons. |

| Thiophene H2 | 7.2 - 7.4 | Doublet of doublets (dd) | J ≈ 2.9, 1.2 Hz | Chemical shift is influenced by the proximity to the sulfur atom and the ethylamine group. |

| Thiophene H4 | 7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 5.0, 1.2 Hz | |

| Thiophene H5 | 7.3 - 7.5 | Doublet of doublets (dd) | J ≈ 5.0, 2.9 Hz | |

| -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | - | The chemical shift of amine protons can vary significantly with concentration and solvent. The signal may exchange with D₂O. |

| -CH₃ | 1.3 - 1.5 | Doublet (d) | ~6.5 | Coupled to the methine proton. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Thiophene C3 | 145 - 150 | Carbon bearing the ethylamine substituent. |

| Thiophene C2 | 120 - 125 | |

| Thiophene C4 | 125 - 130 | |

| Thiophene C5 | 120 - 125 | |

| -CH(NH₂) | 50 - 55 | |

| -CH₃ | 20 - 25 |

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3400 - 3250 | Medium, two bands | Characteristic for a primary amine, representing asymmetric and symmetric stretching. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | |

| N-H Bend | 1650 - 1580 | Medium | Scissoring vibration of the primary amine. |

| C=C Stretch (Thiophene) | 1600 - 1450 | Medium to Weak | Aromatic ring stretching vibrations. |

| C-N Stretch | 1250 - 1020 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 127 | [C₆H₉NS]⁺ | Molecular ion (M⁺). The presence of an odd molecular weight is indicative of an odd number of nitrogen atoms. |

| 112 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 98 | [C₅H₆S]⁺ | Alpha-cleavage resulting in the loss of the ethylamine side chain. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Film (Neat): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, chloroform) that has minimal IR absorption in the regions of interest. Use a liquid cell for analysis.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an EI source, such as a Gas Chromatography-Mass Spectrometer (GC-MS).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-300.

-

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5) should be used to separate the sample before it enters the mass spectrometer.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structure elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-(Thiophen-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiophen-3-yl)ethanamine is a primary amine containing a thiophene heterocycle, a scaffold of significant interest in medicinal chemistry due to its presence in numerous FDA-approved drugs.[1][2] Understanding the reactivity and stability of this compound is paramount for its effective use in drug discovery and development, ensuring the integrity and safety of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the anticipated reactivity, potential degradation pathways, and recommended stability testing protocols for this compound, based on the established chemistry of thiophenes and primary amines.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₆H₉NS.[3][4] Its structure consists of an ethylamine group attached to the third position of a thiophene ring. The presence of both a basic amine group and an aromatic thiophene ring dictates its chemical behavior.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₉NS | [3][4] |

| Molecular Weight | 127.21 g/mol | [4] |

| CAS Number | 118488-08-7 | [3][4] |

| IUPAC Name | This compound | [5] |

| SMILES | CC(N)c1ccsc1 | [3] |

Reactivity Profile

The reactivity of this compound is governed by the functional groups present: the primary amine and the thiophene ring.

Reactivity of the Amine Group

As a primary amine, this compound is expected to exhibit nucleophilic and basic properties. It can readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary or tertiary amines, respectively.[6] The lone pair of electrons on the nitrogen atom makes it susceptible to protonation, forming an ammonium salt in the presence of acids.

Common reactions involving the amine group include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form N-[1-(thiophen-3-yl)ethyl]amides.

-

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

-

Salt Formation: Reaction with acids to form the corresponding ammonium salts.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it more reactive than benzene towards electrophilic aromatic substitution.[1] The sulfur atom can also participate in reactions, primarily through oxidation.

Key reactions involving the thiophene ring include:

-

Electrophilic Aromatic Substitution: The thiophene ring can undergo reactions such as halogenation, nitration, and sulfonation. The position of substitution will be directed by the existing ethylamine group.

-

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.[7]

Stability and Degradation Pathways

The stability of this compound is a critical factor in its handling, storage, and formulation. Degradation can be initiated by exposure to heat, light, oxygen, and humidity, or by interaction with other chemical entities.[8]

Potential Degradation Pathways

Based on the chemistry of amines and thiophenes, several degradation pathways can be postulated:

-

Oxidative Degradation: The primary amine group is susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products. The thiophene ring is also prone to oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.[7][9] These oxidized products may undergo further reactions, including ring-opening.[9]

-

Photodegradation: Thiophene and its derivatives are known to be sensitive to light.[9] Exposure to UV or visible light, especially in the presence of oxygen, can lead to the formation of reactive oxygen species that can attack the thiophene ring, causing photobleaching and chain scission.[9]

-

Thermal Degradation: At elevated temperatures, cleavage of the C-S bond in the thiophene ring can occur, as it is the weakest bond in the ring.[9] The ethylamine side chain may also undergo thermal fragmentation.

-

Hydrolytic Degradation: While generally stable to hydrolysis, prolonged exposure to acidic or basic conditions at elevated temperatures could potentially lead to degradation, although specific pathways are not well-documented for this compound.

Below is a diagram illustrating a potential oxidative degradation pathway.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CAS 118488-08-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 118488-08-7 [chemicalbook.com]

- 5. (R)-1-(thiophen-3-yl)ethan-1-amine 95% | CAS: 1213332-04-7 | AChemBlock [achemblock.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Buy 2-(Benzo[b]thiophen-3-yl)ethanamine | 14585-66-1 [smolecule.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. benchchem.com [benchchem.com]

Initial Biological Screening of 1-(Thiophen-3-yl)ethanamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific biological screening of 1-(Thiophen-3-yl)ethanamine is not extensively available in the public domain. This guide, therefore, presents a proposed framework for an initial biological screening cascade for this compound, based on the known and diverse pharmacological activities of thiophene derivatives. The data presented herein is hypothetical and for illustrative purposes.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide array of biological activities.[1][2][3] Many approved drugs incorporate the thiophene scaffold, highlighting its importance as a pharmacophore.[2] The compound this compound, featuring a thiophene ring and an ethylamine side chain, presents a structure of interest for potential pharmacological applications.[4] Its structural alerts suggest the possibility of diverse biological interactions. This document outlines a proposed initial biological screening protocol to elucidate the potential therapeutic value of this compound.

Proposed Initial Screening Strategy

Given the broad spectrum of activities associated with thiophene derivatives, a tiered screening approach is recommended. This would begin with broad-based phenotypic screening to identify potential areas of interest, followed by more targeted assays based on the initial findings.

Tier 1: Broad Phenotypic Screening

A general phenotypic screen is proposed to identify any significant biological effects of the compound across a range of cell-based models. This approach can uncover unexpected activities and provide a rationale for more focused subsequent investigations.

Experimental Workflow for Tier 1 Screening

Caption: Proposed workflow for the initial phenotypic screening of this compound.

Hypothetical Screening Data

The following tables represent plausible, though hypothetical, quantitative data that could be generated from the proposed screening cascade.

Table 1: Hypothetical In Vitro Anticancer Activity

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.3 |

| A549 | Lung Carcinoma | > 100 |

| HCT116 | Colon Carcinoma | 42.1 |

| U87-MG | Glioblastoma | > 100 |

Table 2: Hypothetical Antimicrobial Activity

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 64 |

| Escherichia coli | Gram-negative Bacteria | > 256 |

| Candida albicans | Fungal | 128 |

| Aspergillus niger | Fungal | > 256 |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate with the broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action and Signaling Pathway Visualization

Based on the hypothetical anticancer activity observed, a follow-up investigation into the underlying mechanism could be warranted. For instance, many small molecules exert their anticancer effects by inducing apoptosis. A potential signaling pathway to investigate is the intrinsic apoptosis pathway.

Hypothetical Apoptosis Induction Pathway

Caption: A potential intrinsic apoptosis signaling pathway that could be modulated by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological screening of this compound. The proposed workflow, from broad phenotypic screening to more targeted assays and mechanistic studies, offers a systematic approach to characterizing the pharmacological potential of this novel compound. Based on the hypothetical results, further investigations could include broader profiling against a larger panel of cancer cell lines, in vivo efficacy studies in relevant animal models, and detailed mechanistic studies to confirm the proposed mode of action. The diverse biological activities of thiophene derivatives suggest that a comprehensive screening approach is essential to fully uncover the therapeutic potential of this compound.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CAS 118488-08-7: this compound | CymitQuimica [cymitquimica.com]

Technical Guide: Basic Characterization of 1-(3-Thienyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Thienyl)ethanamine is a primary amine derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and central nervous system effects. This technical guide provides a comprehensive overview of the basic chemical and physical properties of 1-(3-Thienyl)ethanamine, predicted spectroscopic data for its characterization, a detailed experimental protocol for its synthesis, and a discussion of its potential biological relevance.

Chemical and Physical Properties

1-(3-Thienyl)ethanamine is a solid at room temperature. Its core structure consists of an ethylamine group attached to the third position of a thiophene ring.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NS | [1] |

| Molecular Weight | 127.21 g/mol | [1] |

| CAS Number | 118488-08-7 | [1] |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 200.2 ± 15.0 °C | [ChemicalBook Prediction] |

| Predicted Density | 1.095 ± 0.06 g/cm³ | [ChemicalBook Prediction] |

| SMILES | CC(N)c1ccsc1 | [1] |

| InChI | 1S/C6H9NS/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3 | [1] |

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectra for 1-(3-Thienyl)ethanamine, the following data are predicted based on established principles of NMR and IR spectroscopy for analogous compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.1 | Multiplet | 3H | Thiophene ring protons (H2, H4, H5) |

| ~ 4.2 - 4.0 | Quartet | 1H | Methine proton (-CH(NH₂)-) |

| ~ 1.8 - 1.6 | Broad Singlet | 2H | Amine protons (-NH₂) |

| ~ 1.4 - 1.3 | Doublet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 145 - 140 | Thiophene ring carbon (C3) |

| ~ 128 - 120 | Thiophene ring carbons (C2, C4, C5) |

| ~ 50 - 45 | Methine carbon (-CH(NH₂)-) |

| ~ 25 - 20 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (doublet) | N-H stretch (primary amine)[2] |

| 3100 - 3000 | Medium | C-H stretch (aromatic - thiophene) |

| 2970 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine)[2] |

| ~ 1500 - 1400 | Medium to Weak | C=C stretch (thiophene ring) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine)[2] |

Mass Spectrometry (Predicted Fragmentation)

| m/z | Fragment Ion | Comments |

| 127 | [C₆H₉NS]⁺ | Molecular ion peak. |

| 112 | [C₅H₆NS]⁺ | Loss of a methyl radical (•CH₃). |

| 98 | [C₄H₄S]⁺ | Alpha-cleavage, loss of the ethylamine side chain. |

Experimental Protocols

Synthesis of 1-(3-Thienyl)ethanamine via Leuckart Reaction

A plausible and efficient method for the synthesis of 1-(3-Thienyl)ethanamine is the reductive amination of 3-acetylthiophene using the Leuckart reaction.[3][4] This reaction utilizes ammonium formate or formamide as both the amine source and the reducing agent.[3]

dot

Materials:

-

3-Acetylthiophene

-

Ammonium formate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (pellets or concentrated solution)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylthiophene (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Heating: Heat the reaction mixture to 160-180 °C using a heating mantle. The reaction is typically carried out for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis of the Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. Add a 10-20% solution of hydrochloric acid to the flask and heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate N-formyl derivative.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and non-basic byproducts.

-

Carefully basify the aqueous layer with a concentrated solution of sodium hydroxide until the pH is greater than 10. Ensure the mixture is cooled in an ice bath during this process as it is highly exothermic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure 1-(3-Thienyl)ethanamine.

-

Potential Biological Significance

Thienylethylamine derivatives have been explored for their interaction with various neurotransmitter systems.[5] Their structural similarity to endogenous monoamine neurotransmitters suggests potential activity at dopamine, serotonin, and norepinephrine receptors.[5] The specific substitution pattern on the thiophene ring and the ethylamine side chain can significantly influence receptor affinity and functional activity.

dot

Safety Information

1-(3-Thienyl)ethanamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

| Hazard | Description |

| GHS Pictogram | GHS06 (Toxic) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed. |

| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This technical guide provides a foundational characterization of 1-(3-Thienyl)ethanamine, including its chemical and physical properties, predicted spectroscopic data, and a detailed synthetic protocol. While specific biological activity data for this compound is limited, its structural similarity to other biologically active thienylethylamines suggests it may be a valuable scaffold for further investigation in drug discovery, particularly in the area of neuroscience. Researchers are encouraged to use the information provided herein as a starting point for their own experimental work.

References

- 1. Frontiers | Neurotransmitters Modulate Intrathymic T-cell Development [frontiersin.org]

- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Neurotransmitter Receptor Compound Library | TargetMol [targetmol.com]

- 5. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Properties and Applications of C6H9NS Isomers

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of compounds with the molecular formula C6H9NS. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The isomers of C6H9NS, particularly substituted thiophenes and thiazoles, are of significant interest due to their presence in various biologically active molecules.

Isomers of C6H9NS: A Comparative Overview

The molecular formula C6H9NS represents several structural isomers. The most notable among these are derivatives of thiophene and thiazole, which serve as important scaffolds in medicinal chemistry. A summary of the key quantitative data for prominent isomers is presented below.

| Property | 2-(Thiophen-2-yl)ethanamine | 2-(Thiophen-3-yl)ethanamine | 2-Amino-4-methylthiazole* | (R)-1-(Thiophen-2-yl)ethanamine |

| Molecular Formula | C6H9NS | C6H9NS | C4H6N2S | C6H9NS |

| Molecular Weight ( g/mol ) | 127.21[1][2] | 127.21[3] | 114.17[4] | 127.21 |

| CAS Number | 30433-91-1[5] | 59311-67-0[3] | 1603-91-4[4] | 22038-88-6[6] |

| IUPAC Name | 2-thiophen-2-ylethanamine[1] | 2-thiophen-3-ylethanamine[3] | 4-methylthiazol-2-amine[7] | (1R)-1-thiophen-2-ylethanamine |

| Appearance | Colorless to pale yellow liquid[5] | - | White to pale yellow crystalline solid[4][7] | - |

| Boiling Point (°C) | 200-201 (at 750 mmHg)[2] | - | - | - |

| Melting Point (°C) | 202[2] | - | ~45[4] | - |

| Density (g/mL) | 1.087 (at 25 °C)[2] | - | - | - |

| Solubility | Soluble in water[5] | - | Highly soluble in water, ethanol, and ether[7] | - |

*Note: 2-Amino-4-methylthiazole does not conform to the C6H9NS molecular formula but is a structurally related compound of significant interest in medicinal chemistry.

Synthesis and Experimental Protocols

The synthesis of these compounds is crucial for their application in research and development. Below is a detailed protocol for the synthesis of 2-amino-4-methylthiazole, a well-documented procedure that highlights a common method for constructing the aminothiazole core.

Synthesis of 2-Amino-4-methylthiazole

A prevalent and reliable method for the synthesis of 2-amino-4-methylthiazole involves the reaction of chloroacetone with thiourea.[4][8]

Experimental Protocol:

-

Reaction Setup: A 500-cc flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Initial Mixture: 76 grams (1 mole) of thiourea is suspended in 200 cc of water in the flask.

-

Addition of Chloroacetone: While stirring, 92.5 grams (80 cc, 1 mole) of chloroacetone is added dropwise over a period of thirty minutes. The reaction is exothermic, and the thiourea will dissolve as the reaction proceeds.

-

Reflux: The resulting yellow solution is refluxed for two hours.

-

Workup: After cooling the reaction mixture, 200 grams of solid sodium hydroxide is added with continuous stirring and cooling. This results in the formation of an upper, oily layer.

-

Extraction: The oily layer is separated using a separatory funnel. The aqueous layer is then extracted three times with ether (total of 300 cc).

-

Drying and Filtration: The dark red oil is combined with the ethereal extracts and dried over 30 grams of solid sodium hydroxide. The solution is then filtered by gravity.

-

Purification: The ether is removed by distillation from a steam bath. The remaining oil is then distilled under reduced pressure, collecting the fraction at 117–120°C/8 mm or 130–133°C/18 mm. The final product is 2-amino-4-methylthiazole, with a melting point of 44–45°C.[8]

The following diagram illustrates the workflow for the synthesis of 2-amino-4-methylthiazole.

Spectroscopic and Physicochemical Data

Spectroscopic analysis is fundamental for the characterization of chemical compounds. For 2-(thiophen-2-yl)ethanamine, a variety of spectral data is available.

Experimental Protocols for Spectroscopic Analysis:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using a spectrometer with a resolution of 4 cm⁻¹ in the range of 4000–400 cm⁻¹. Solid samples are finely ground and mixed with spectroscopic-grade KBr in a 1:100 ratio and pressed into a transparent pellet. The spectra are then recorded in transmission mode.[9]

-

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectra are recorded using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The laser power is typically set between 150–250 mW at the sample. Spectra are collected in the 100–4000 cm⁻¹ range with a spectral resolution of 4 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. While specific experimental parameters for 2-(thiophen-2-yl)ethanamine are not detailed in the search results, standard protocols involve dissolving the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the spectra on a high-field NMR spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight and fragmentation pattern. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer for analysis.[1]

| Spectroscopic Data for 2-(Thiophen-2-yl)ethanamine |

| ¹H NMR Spectra |

| Mass Spectrometry (GC-MS) |

| Infrared Spectra (ATR-IR) |

| Raman Spectra (FT-Raman) |

| Data available through PubChem.[1] |

Applications in Drug Development and Biological Activity

Thiophene and thiazole moieties are considered privileged structures in medicinal chemistry due to their wide range of biological activities.[10][11]

Thiophene Derivatives

Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[10] 2-(Thiophen-2-yl)ethanamine serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[5] The phenethylamine scaffold, of which 2-(thiophen-2-yl)ethanamine is a bioisostere, is found in many psychoactive drugs and neurotransmitters, suggesting that thiophene-based analogs could interact with various receptors and transporters in the central nervous system.[12]

2-Aminothiazole Derivatives

The 2-aminothiazole core is present in a number of approved drugs and clinical candidates. Derivatives of 2-aminothiazole have shown a remarkable diversity of biological activities, including:

-

Antimicrobial and Antifungal Activity: Certain derivatives exhibit potent activity against Gram-positive bacteria and moderate antifungal activity.[4]

-

Anticancer Activity: Significant activity against multiple tumor cell lines has been observed for some 2-aminothiazole derivatives.[4][13]

-

Antitubercular Activity: Modifications to the 2-aminothiazole structure have yielded compounds with potent inhibitory effects against Mycobacterium tuberculosis.[4]

The diverse biological activities of these compounds stem from their ability to act as bioisosteres for other functional groups and their capacity to form key interactions with biological targets.

References

- 1. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-(3-Thienyl)ethanamine | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-methylthiazole >99.0%|Research Chemical [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Thiophen-3-yl)ethanamine (CAS Number: 118488-08-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-3-yl)ethanamine is a primary amine containing a thiophene heterocycle. The thiophene ring is a common scaffold in medicinal chemistry, known to be a bioisostere of the benzene ring, and is present in numerous approved drugs.[1][2] This compound, with its chiral center at the ethylamine bridge, represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its structural similarity to known pharmacologically active molecules suggests its potential utility in the development of new drugs, particularly in areas where thiophene-containing compounds have shown promise, such as in the development of antimicrobial and psychoactive agents. This guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and a proposed workflow for the biological evaluation of this compound.

Physicochemical and Spectral Data

The fundamental physicochemical and predicted spectral data for this compound are summarized below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 118488-08-7 | N/A |

| Molecular Formula | C₆H₉NS | N/A |

| Molecular Weight | 127.21 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | N/A |

| logP (octanol-water partition coefficient) | 1.7678 | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Rotatable Bonds | 1 | N/A |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.10 (m, 3H, thiophene-H), 4.15 (q, J=6.8 Hz, 1H, CH-NH₂), 1.80 (br s, 2H, NH₂), 1.45 (d, J=6.8 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 145.0 (thiophene C), 126.5 (thiophene CH), 124.0 (thiophene CH), 120.0 (thiophene CH), 50.0 (CH-NH₂), 25.0 (CH₃) |

| FT-IR (KBr, cm⁻¹) | 3350-3200 (N-H stretch, broad), 3100-3000 (aromatic C-H stretch), 2980-2850 (aliphatic C-H stretch), 1600-1550 (N-H bend), 1450 (aromatic C=C stretch) |

| Mass Spectrometry (EI) | m/z (%): 127 (M⁺), 112 (M⁺ - CH₃), 98 (M⁺ - C₂H₅) |

Experimental Protocols

A plausible and detailed synthetic route to this compound is via the reductive amination of 3-acetylthiophene. This method is widely used for the preparation of amines from ketones.

Synthesis of this compound via Reductive Amination

Reaction Scheme:

References

Spectroscopic data for thiophene derivatives

An In-Depth Technical Guide to the Spectroscopic Data of Thiophene Derivatives

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds extensively utilized as building blocks in the development of pharmaceuticals and functional materials.[1] Their unique electronic properties and reactivity make them a subject of great interest in medicinal and materials chemistry.[2] A thorough structural elucidation of these molecules is paramount for understanding their function and for the quality control of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[3][4] This guide provides a comprehensive overview of the spectroscopic data for various thiophene derivatives, complete with experimental protocols and data presented in a structured format for researchers, scientists, and professionals in drug development.

Spectroscopic Analysis Workflow

The structural characterization of thiophene derivatives typically follows a systematic workflow, integrating various spectroscopic techniques to build a complete picture of the molecule's identity and purity.

Caption: A conceptual workflow for the spectroscopic analysis of thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed molecular structure of thiophene derivatives, providing information about the connectivity and chemical environment of atoms.[5] The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the electronic effects of substituents on the thiophene ring.[1]

Experimental Protocols

Sample Preparation:

-

Dissolve approximately 5-10 mg of the thiophene derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0.00 ppm).[5]

-

Transfer the solution to a 5 mm NMR tube.[5]

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.[1]

-

Spectral Width: Set to approximately 10-12 ppm.[1]

-

Number of Scans: 16 to 32 scans are generally sufficient to achieve a good signal-to-noise ratio.[1]

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[1]

¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum.[1]

-

Number of Scans: A higher number of scans (e.g., 1024) is often required due to the lower natural abundance of ¹³C.[5]

-

Relaxation Delay: A 2-second relaxation delay is typical.[5]

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[1]

-

Phase correct the resulting spectrum.[1]

-

Calibrate the chemical shift scale using the TMS signal.[1]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.[1]

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ [1]

| Compound | H2 | H4 | H5 | Substituent Protons |

|---|---|---|---|---|

| 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | ~2.25 (CH₃) |

| 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | - |

| 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | ~3.77 (OCH₃) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ [1]

| Compound | C2 | C3 | C4 | C5 | Substituent Carbon |

|---|---|---|---|---|---|

| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃) |

| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | - |

| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 59.5 (OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol

The FT-IR spectra can be recorded using a spectrometer with samples prepared in KBr pellets.[7] The spectra are typically scanned in the region of 4000-400 cm⁻¹.[7]

Data Presentation

Characteristic IR absorption bands of thiophene derivatives include C-H, C=C, and C-S stretching and bending vibrations.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. primescholars.com [primescholars.com]

- 3. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry [eurjchem.com]

- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Aromaticity of the Thiophene Ring in 1-(Thiophen-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene, a five-membered, sulfur-containing heterocycle, is a cornerstone scaffold in medicinal chemistry and materials science. Its derivatives, including 1-(Thiophen-3-yl)ethanamine, are integral to numerous approved therapeutic agents. The chemical behavior, stability, and reactivity of these compounds are dictated by the pronounced aromaticity of the thiophene ring. This technical guide provides an in-depth analysis of the electronic structure, quantitative measures of aromaticity, and the experimental and computational methods used to characterize the thiophene nucleus. We will explore the theoretical underpinnings of its aromatic character, present comparative data, and detail the protocols necessary for its evaluation, providing a critical resource for professionals in drug discovery and chemical research.

The Electronic Basis of Aromaticity in the Thiophene Ring

The aromaticity of thiophene is rooted in its compliance with Hückel's rules for aromaticity: the molecule is cyclic, planar, fully conjugated, and possesses (4n+2) π-electrons.[1][2][3] The ring consists of four sp²-hybridized carbon atoms and one sp²-hybridized sulfur atom, forming a planar pentagonal structure.[4] Each carbon atom contributes one electron to the π-system from its p-orbital. The sulfur atom contributes two electrons from one of its lone pairs residing in a p-orbital, which is perpendicular to the molecular plane. This configuration creates a delocalized cloud of 6 π-electrons (satisfying the 4n+2 rule where n=1), which is the primary determinant of its aromatic character.[1][4][5]

Unlike oxygen in furan or nitrogen in pyrrole, the less electronegative sulfur atom in thiophene holds its lone pair less tightly, facilitating more effective delocalization into the π-system.[6] Furthermore, the potential involvement of sulfur's 3d orbitals may allow for an expanded set of resonance contributors, further stabilizing the ring.[7][8][9] This enhanced electronic delocalization is visually represented by its resonance structures.

Caption: Key resonance structures illustrating π-electron delocalization in the thiophene ring.

The presence of the 1-ethanamine substituent at the 3-position in this compound introduces a weakly electron-donating group, which can modulate the electron density of the ring but does not fundamentally alter its inherent aromaticity. The core stability and reactivity patterns remain those of an aromatic thiophene system.

Quantitative Analysis of Thiophene's Aromaticity

The aromaticity of thiophene, while significant, is considered to be less than that of benzene but greater than its heterocyclic counterparts, furan and pyrrole.[10][11] This hierarchy is substantiated by quantitative data derived from both experimental measurements and theoretical calculations.

Data Presentation

The following tables summarize key quantitative indicators of aromaticity, comparing thiophene with other relevant cyclic compounds.

Table 1: Resonance Energy Comparison

| Compound | Resonance Energy (kJ/mol) | Resonance Energy (kcal/mol) | Reference(s) |

|---|---|---|---|

| Benzene | 152 | 36 | [12] |

| Thiophene | 117-122 | 28-29 | [7][8] |

| Pyrrole | 88-90 | 21-21.5 | [12] |

| Furan | 67-68 | 16 |[12] |

Table 2: Bond Length Comparison (in Ångströms)

| Bond | Thiophene | Benzene | Furan | Non-aromatic Ref. (Single) | Non-aromatic Ref. (Double) |

|---|---|---|---|---|---|

| C-X (X=S, C, O) | 1.714 (C-S)[13] | 1.39 (C-C) | 1.36 (C-O) | 1.82 (C-S) | 1.61 (C=S) |

| Cα-Cβ | 1.370[13] | 1.39 (C-C) | 1.36 (C-C) | 1.54 (C-C) | 1.34 (C=C) |

| Cβ-Cβ' | 1.423[13] | 1.39 (C-C) | 1.43 (C-C) | 1.54 (C-C) | 1.34 (C=C) |

The resonance energy of thiophene is substantial, indicating significant electronic stabilization from delocalization. Furthermore, its bond lengths are intermediate between those of corresponding single and double bonds, a classic structural hallmark of aromatic systems.[10]

Experimental and Computational Protocols for Aromaticity Determination

A multi-faceted approach involving spectroscopy, crystallography, and computational chemistry is employed to rigorously characterize aromaticity.

References

- 1. quora.com [quora.com]

- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. quora.com [quora.com]

- 7. brainly.in [brainly.in]

- 8. bhu.ac.in [bhu.ac.in]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. Thiophene - Wikipedia [en.wikipedia.org]

- 11. Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(thiophen-3-yl)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of racemic 1-(thiophen-3-yl)ethanamine and the subsequent chiral resolution to obtain its enantiomers. These compounds are of significant interest in medicinal chemistry as building blocks for various therapeutic agents, notably as potential inhibitors of phosphodiesterase 4 (PDE4).

Introduction

Thiophene-containing compounds are a prominent class of heterocycles in drug discovery, known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The this compound scaffold, in particular, is a key component in the development of selective PDE4 inhibitors.[2][4][5] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates the activity of protein kinase A (PKA) and subsequent downstream signaling pathways involved in inflammation.[4][6]

This document outlines the synthesis of racemic this compound from 3-acetylthiophene via reductive amination, followed by the chiral resolution of the racemate using a tartaric acid derivative to isolate the individual enantiomers.

Data Presentation

Table 1: Summary of Synthesis and Resolution Data

| Parameter | Racemic Synthesis (Adapted Protocol) | Chiral Resolution (Adapted Protocol) |

| Starting Material | 3-Acetylthiophene | Racemic this compound |

| Key Reagents | Titanium(IV) isopropoxide, NH₄Cl, Et₃N, NaBH₄ | L-(-)-Dibenzoyltartaric acid (DBTA) |

| Solvent | Absolute Ethanol | Methanol |

| Typical Yield | ~80% | ~35-40% for each enantiomer |

| Enantiomeric Excess | N/A | >95% (after recrystallization) |

Table 2: Spectroscopic Data for this compound

| Analysis | Expected Chemical Shifts (δ ppm) or Peaks (cm⁻¹) (in CDCl₃) |

| ¹H NMR | ~7.30 (dd, 1H, H5-thiophene), ~7.15 (m, 1H, H2-thiophene), ~7.05 (dd, 1H, H4-thiophene), ~4.20 (q, 1H, CH), ~1.70 (s, 2H, NH₂), ~1.45 (d, 3H, CH₃) |

| ¹³C NMR | ~148 (C3-thiophene), ~126 (C5-thiophene), ~125 (C2-thiophene), ~120 (C4-thiophene), ~50 (CH), ~25 (CH₃) |

| IR (neat) | ~3360 (N-H stretch), ~2960 (C-H stretch), ~1570 (C=C stretch, thiophene) |

Note: The spectroscopic data is predicted based on analogous compounds and general principles of NMR and IR spectroscopy. Actual values may vary.[7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Reductive Amination

This protocol is adapted from a general procedure for the reductive amination of ketones.[11]

Materials:

-

3-Acetylthiophene

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Ammonium chloride (NH₄Cl)

-

Triethylamine (Et₃N)

-

Sodium borohydride (NaBH₄)

-

Absolute Ethanol

-

2M Aqueous ammonia

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-acetylthiophene (1.0 eq), absolute ethanol, ammonium chloride (2.0 eq), and triethylamine (2.0 eq).

-

Stir the mixture at room temperature and add titanium(IV) isopropoxide (2.0 eq) dropwise.

-

Continue stirring the reaction mixture at room temperature for 10-12 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 7-8 hours.

-

Quench the reaction by carefully pouring the mixture into 2M aqueous ammonia with vigorous stirring.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain racemic this compound.

Protocol 2: Chiral Resolution of Racemic this compound

This protocol is adapted from a general procedure for the resolution of racemic amines using tartaric acid derivatives.[12][13][14]

Materials:

-

Racemic this compound

-

L-(-)-Dibenzoyltartaric acid (DBTA)

-

Methanol

-

2M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound (1.0 eq) in a minimal amount of hot methanol.

-

In a separate flask, dissolve L-(-)-dibenzoyltartaric acid (0.5 eq) in hot methanol.

-

Slowly add the DBTA solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to facilitate crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The enantiomeric excess of the amine in the crystalline salt can be improved by recrystallization from methanol.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the crystalline diastereomeric salt in water and add 2M NaOH solution dropwise with stirring until the salt dissolves and the solution becomes basic (pH > 10).

-

Extract the liberated free amine with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the resolved amine should be determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Mandatory Visualization

Caption: PDE4 Signaling Pathway and Point of Intervention.

This diagram illustrates the role of PDE4 in the inflammatory signaling cascade. Inhibition of PDE4 by this compound derivatives leads to an accumulation of cAMP, activation of PKA, and a subsequent reduction in the production of pro-inflammatory mediators.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of thieno- and benzopyrimidinone inhibitors of the Hedgehog signaling pathway reveals PDE4-dependent and PDE4-independent mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphodiesterase 4 inhibition synergizes with relaxin signaling to promote decidualization of human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. repositorio.uam.es [repositorio.uam.es]

- 9. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reductive amination with Titanium(IV)Isopropoxide [erowid.org]

- 12. benchchem.com [benchchem.com]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. rsc.org [rsc.org]

Application Notes: Use of 1-(thiophen-3-yl)ethanamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-3-yl)ethanamine is a chiral amine that holds potential for applications in asymmetric synthesis, a critical field in the development of pharmaceuticals and fine chemicals where the control of stereochemistry is paramount. Chiral amines are valuable tools in this domain, serving as resolving agents, chiral auxiliaries, or as building blocks for more complex chiral ligands and organocatalysts. The thiophene moiety within this compound offers unique electronic and steric properties that can influence the stereochemical outcome of a reaction.

This document provides an overview of the potential applications of this compound in asymmetric synthesis. Due to a lack of specific documented examples in the current scientific literature for this particular amine, the following sections will focus on the general principles and experimental approaches for its use, drawing parallels from structurally similar and well-established chiral amines.

Potential Applications in Asymmetric Synthesis

The primary applications for a chiral amine like this compound in asymmetric synthesis can be categorized as follows:

-

Chiral Resolving Agent: Racemic mixtures of chiral carboxylic acids can be separated into their individual enantiomers by forming diastereomeric salts with an enantiomerically pure amine. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.

-

Chiral Auxiliary: The chiral amine can be temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

-

Precursor for Chiral Ligands and Organocatalysts: The amine functionality serves as a handle for the synthesis of more elaborate chiral structures, such as ligands for asymmetric metal catalysis or purely organic catalysts. These catalysts can then be used in a wide range of enantioselective transformations.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established procedures for analogous chiral amines. They are intended to serve as a starting point for researchers looking to explore the utility of this compound.

Protocol for Chiral Resolution of a Racemic Carboxylic Acid

This protocol describes a general procedure for the resolution of a racemic carboxylic acid using (R)- or (S)-1-(thiophen-3-yl)ethanamine.

Workflow for Chiral Resolution